
Methyl 4-oxo-3-(4-oxo-4-((1-phenylethyl)amino)butyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 4-oxo-3-(4-oxo-4-((1-phenylethyl)amino)butyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C22H23N3O4S and its molecular weight is 425.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Elucidation
A cornerstone of research on this compound involves its synthesis and the subsequent elucidation of its molecular and crystal structures. Studies have demonstrated methodologies for obtaining methyl tetrahydroquinoline carboxylates through reactions involving amino-cyclohexenone and acyl(pyruvic acids), establishing a foundational approach for creating derivatives of quinazoline (Rudenko et al., 2012). This process is critical for understanding the compound's chemical behavior and potential interactions in biological systems.
Pharmaceutical Applications
The quinazoline derivatives, including the specific compound , are noted for their potential as antimicrobial agents. Research into related molecules has shown a breadth of activity against various bacterial and fungal strains, indicating the class's potential for developing new antimicrobial drugs (Desai et al., 2007). Such studies underscore the importance of quinazoline derivatives in addressing the pressing need for new antimicrobials in the face of rising antibiotic resistance.
Methodological Innovations
Innovations in synthetic methodologies, particularly those involving green chemistry principles, highlight the compound's role in advancing chemical synthesis. Microwave-assisted, catalyst-free synthesis represents a significant leap forward, offering a more efficient, environmentally friendly approach to producing quinazoline derivatives. This technique underscores the compound's role in not only fostering advancements in pharmaceuticals but also in promoting sustainable chemical practices (Bhat et al., 2015).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for Methyl 4-oxo-3-(4-oxo-4-((1-phenylethyl)amino)butyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate involves the condensation of 2-amino-4-phenylbutyric acid with ethyl acetoacetate to form ethyl 4-oxo-3-(4-oxo-4-((1-phenylethyl)amino)butyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate, which is then methylated to obtain the final product.", "Starting Materials": [ "2-amino-4-phenylbutyric acid", "ethyl acetoacetate", "methyl iodide", "potassium carbonate", "acetonitrile", "dimethylformamide", "triethylamine", "thiourea", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: Condensation of 2-amino-4-phenylbutyric acid with ethyl acetoacetate in the presence of potassium carbonate and acetonitrile to form ethyl 4-oxo-3-(4-oxo-4-((1-phenylethyl)amino)butyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate.", "Step 2: Methylation of ethyl 4-oxo-3-(4-oxo-4-((1-phenylethyl)amino)butyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate with methyl iodide in the presence of triethylamine and dimethylformamide to obtain Methyl 4-oxo-3-(4-oxo-4-((1-phenylethyl)amino)butyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate." ] } | |
CAS RN |
946241-57-2 |
Molecular Formula |
C22H23N3O4S |
Molecular Weight |
425.5 |
IUPAC Name |
methyl 4-oxo-3-[4-oxo-4-(1-phenylethylamino)butyl]-2-sulfanylidene-1H-quinazoline-7-carboxylate |
InChI |
InChI=1S/C22H23N3O4S/c1-14(15-7-4-3-5-8-15)23-19(26)9-6-12-25-20(27)17-11-10-16(21(28)29-2)13-18(17)24-22(25)30/h3-5,7-8,10-11,13-14H,6,9,12H2,1-2H3,(H,23,26)(H,24,30) |
InChI Key |
FPVVXIVAVDDKIO-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)NC(=O)CCCN2C(=O)C3=C(C=C(C=C3)C(=O)OC)NC2=S |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



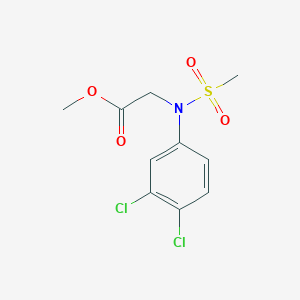
![1-[(2R,5R)-2,5-Dimethylpiperidin-1-yl]ethanone](/img/structure/B2468880.png)
![N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2468881.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide hydrochloride](/img/structure/B2468883.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2468887.png)
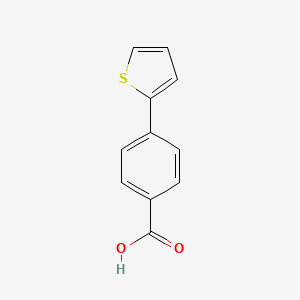
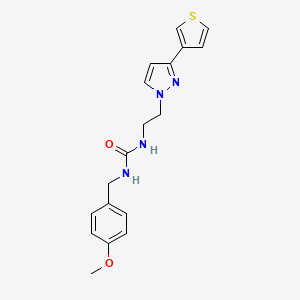
![3-isopentyl-8-(3-methoxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2468891.png)
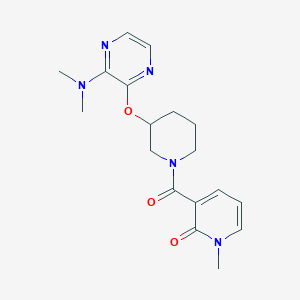
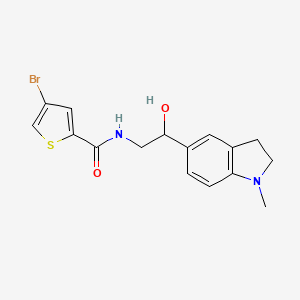
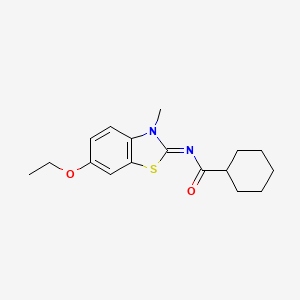
![N-benzyl-1,3-dimethyl-2,4-dioxo-7-((tetrahydrofuran-2-yl)methyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2468897.png)

![1-methyl-N'-[(E)-2-(4-methylphenyl)ethenyl]sulfonylindole-3-carbohydrazide](/img/structure/B2468899.png)